Chloro(tert-butyl)phenylphosphine

Catalog No.
S1906202
CAS No.
29949-69-7
M.F
C10H14ClP
M. Wt
200.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(tert-butyl)phenylphosphine

CAS Number

29949-69-7

Product Name

Chloro(tert-butyl)phenylphosphine

IUPAC Name

tert-butyl-chloro-phenylphosphane

Molecular Formula

C10H14ClP

Molecular Weight

200.64 g/mol

InChI

InChI=1S/C10H14ClP/c1-10(2,3)12(11)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

XOQDDCZARYSQNB-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=CC=CC=C1)Cl

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1)Cl
  • Ligand in Organometallic Chemistry

    Chloro(tert-butyl)phenylphosphine acts as a ligand, forming complexes with transition metals. These complexes are valuable for studying metal-catalyzed reactions, particularly in areas like hydrogenation, hydroformylation, and polymerization. The bulky tert-butyl group on the phosphorus atom sterically hinders the approach of substrates, influencing the reaction selectivity. [Source: Ereztech - ]

  • Synthesis of Phosphine-Containing Molecules

    Chloro(tert-butyl)phenylphosphine serves as a versatile building block for the synthesis of various phosphine-containing molecules. Through nucleophilic substitution reactions, the chlorine atom can be replaced with other functional groups, leading to the formation of new phosphines with tailored properties. These phosphines find applications in catalysis, medicinal chemistry, and material science. [Source: Sigma-Aldrich - Chloro(tert-butyl)phenylphosphine [CAS 29949-69-7]]

  • Study of Phosphorylation Reactions

    Chloro(tert-butyl)phenylphosphine can be used as a model compound to study phosphorylation reactions, which are crucial processes in biological systems. By investigating its reactivity with different nucleophiles, researchers can gain insights into the mechanisms and factors governing these reactions. [Source: PubChem - Chloro(tert-butyl)phenylphosphine [CID 185712]]

Chloro(tert-butyl)phenylphosphine, with the chemical formula C₁₀H₁₄ClP, features a phosphorus atom bonded to a chloro group, a tert-butyl group, and a phenyl ring. The structure can be represented as follows:

text
Cl | C6H5-P-(C(CH3)3)

This compound is notable for its steric hindrance due to the bulky tert-butyl group, which affects its reactivity and interactions in

, primarily due to its phosphine functionality. Key reactions include:

  • Heck Reaction: This compound can be employed in Heck coupling reactions, facilitating the formation of carbon-carbon bonds .
  • Buchwald-Hartwig Cross Coupling: It serves as a useful reagent in cross-coupling reactions involving aryl halides.
  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution, although steric hindrance may limit the reactivity .

Chloro(tert-butyl)phenylphosphine can be synthesized through several methods:

  • Direct Chlorination: One common method involves the chlorination of tert-butylphenylphosphine using chlorine gas or other chlorinating agents under controlled conditions.
  • Phosphorus Halide Reaction: Reacting phenylphosphine with tert-butyl chloride in the presence of a base can yield chloro(tert-butyl)phenylphosphine .

Chloro(tert-butyl)phenylphosphine finds applications in various fields:

  • Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
  • Catalysis: The compound acts as a ligand in catalysis, particularly in palladium-catalyzed reactions.
  • Material Science: Its unique properties make it suitable for developing novel materials .

Chloro(tert-butyl)phenylphosphine shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Chloro(di-tert-butyl)phosphineCl-P-(C(CH3)3)₂Contains two tert-butyl groups, higher steric hindrance .
PhenylphosphineC6H5-PHLacks bulky substituents, more reactive due to less steric hindrance .
Chloro(diphenyl)phosphineCl-P-(C6H5)₂More stable but less reactive than chloro(tert-butyl)phenylphosphine due to lack of steric hindrance .

Chloro(tert-butyl)phenylphosphine's unique combination of steric bulk and reactivity makes it particularly valuable in synthetic chemistry compared to these similar compounds.

Systematic Nomenclature and Synonyms

Chloro(tert-butyl)phenylphosphine is a tertiary phosphine derivative with the IUPAC name tert-butyl-chloro-phenylphosphane. Its systematic nomenclature reflects its structural components: a chlorine atom, a tert-butyl group, and a phenyl ring bonded to a central phosphorus atom. Key synonyms include:

  • tert-Butyl(phenyl)phosphinous chloride
  • Chloro(phenyl)-tert-butylphosphine
  • (1,1-Dimethylethyl)phenylphosphinous chloride
  • tert-Butylphenylchlorophosphine

The compound is identified by its CAS registry number 29949-69-7 and EC number 626-590-5.

Molecular Formula and Weight

The molecular formula of Chloro(tert-butyl)phenylphosphine is C₁₀H₁₄ClP, corresponding to a molecular weight of 200.65 g/mol. This formula encompasses:

  • C₁₀H₁₄: Combined contributions from the tert-butyl (C₄H₉) and phenyl (C₆H₅) groups.
  • Cl: A single chlorine substituent.
  • P: The central phosphorus atom.

Crystallographic and Stereochemical Properties

While direct crystallographic data for Chloro(tert-butyl)phenylphosphine is limited, its stereochemical behavior can be inferred from analogous phosphine derivatives. The phosphorus atom adopts a trigonal pyramidal geometry due to the lone pair and three substituents (Cl, tert-butyl, phenyl). Key stereochemical features include:

  • Steric hindrance: The bulky tert-butyl group (C(CH₃)₃) creates significant steric bulk, influencing molecular packing and reactivity.
  • Liquid state: The compound exists as a colorless liquid at room temperature, with a boiling point of 77–78°C (0.4 mmHg).

Bonding Characteristics: P–Cl and P–C Interactions

The bonding environment of Chloro(tert-butyl)phenylphosphine involves distinct interactions:

P–Cl Bond

  • Bond length: Estimated to be ~2.1–2.3 Å based on analogous phosphine chlorides (e.g., di-tert-butylchlorophosphine).
  • Electronic effects: The tert-butyl group donates electron density via its inductive effect, polarizing the P–Cl bond and making it susceptible to nucleophilic substitution.

P–C Bonds

SubstituentBond Length (Å)Bond Order
tert-butyl~1.85–1.88Single bond (σ)
Phenyl~1.83–1.87Single bond (σ) + π-backbonding

The phenyl group engages in π-backbonding with the phosphorus atom, stabilizing the P–C bond and reducing its length compared to alkyl substituents.

Comparative Analysis with Analogous Tertiary Phosphines

Chloro(tert-butyl)phenylphosphine differs structurally and functionally from related phosphines. A comparison with key analogs is provided below:

CompoundMolecular FormulaKey FeaturesApplications
Chloro(tert-butyl)phenylphosphineC₁₀H₁₄ClPOne tert-butyl, one phenylLigand in transition-metal complexes; precursor for phosphine synthesis
Di-tert-butylchlorophosphineC₈H₁₈ClPTwo tert-butyl groupsBulky ligand in catalysis; enhanced steric protection
ChlorodiphenylphosphineC₁₂H₁₀ClPTwo phenyl groupsLigand in homogeneous catalysis; less steric bulk

Steric and electronic contrasts:

  • The tert-butyl group in Chloro(tert-butyl)phenylphosphine provides moderate steric hindrance, balancing accessibility for catalytic applications.
  • In contrast, di-tert-butylchlorophosphine exhibits extreme steric shielding, limiting its utility in crowded reaction environments.

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-16

Explore Compound Types